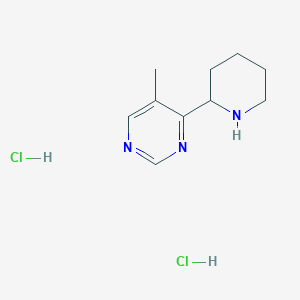

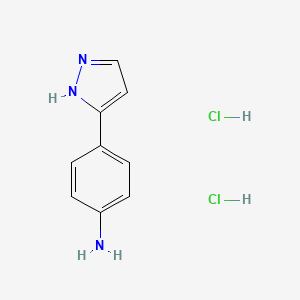

![molecular formula C19H17NO4 B2774773 N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide CAS No. 923195-88-4](/img/structure/B2774773.png)

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis

The molecular structure of Phenacetin consists of four distinct functional groups: an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) . The doublet of doublet signal pattern in the aromatic region (6.5 ppm - 7.5 ppm) is characteristic of para substitution on the aromatic ring .Chemical Reactions Analysis

In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis

Phenacetin has a molecular weight of 179.2157 . It has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .Scientific Research Applications

Chemoselective Acetylation and Kinetics

N-(2-Hydroxyphenyl)acetamide, a compound related to the target chemical, is significant in the synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) explores chemoselective monoacetylation using immobilized lipase, optimizing various synthesis parameters. This study is crucial for understanding the enzymatic acetylation process, potentially applicable to similar compounds.

Metabolic Pathways and Toxicology

The metabolism of chloroacetamide herbicides, including acetochlor and its derivatives, was investigated by Coleman et al. (2000), focusing on their biotransformation in human and rat liver microsomes. This research provides insights into the enzymatic pathways involved in the metabolism of these compounds, shedding light on their potential toxicological impacts.

Structural and Coordination Chemistry

The study of amide derivatives and their spatial orientation upon coordination with anions was explored by Kalita and Baruah (2010). Their work on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related compounds reveals the structural diversity and potential for forming complex geometries, which could inform the design of new chemical entities with specific properties.

Green Chemistry Approaches

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important dye intermediate, was advanced by Qun-feng (2008) using a novel Pd/C catalyst. This method emphasizes sustainable production practices, potentially applicable to the synthesis of related acetamide derivatives.

Pharmacological Activities

Research on the synthesis and pharmacological assessment of acetamide derivatives highlights their potential as anticancer, anti-inflammatory, and analgesic agents. Rani et al. (2014) developed novel compounds exhibiting significant biological activities, suggesting a framework for designing drugs based on the acetamide scaffold.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-15-7-4-13(5-8-15)18-11-17(22)16-9-6-14(20-12(2)21)10-19(16)24-18/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHMDTHJTBIMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

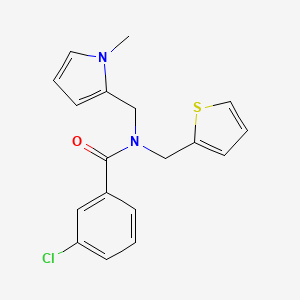

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2774692.png)

![1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2774700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)

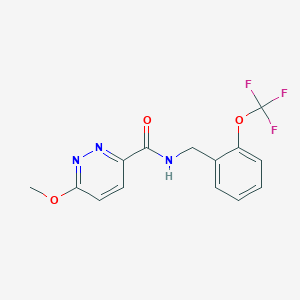

![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)

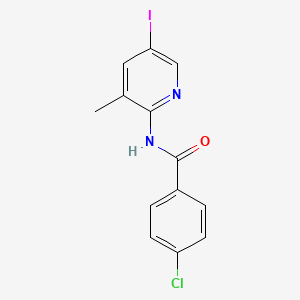

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)